![molecular formula C9H13NO4 B14378719 2-Hydroxy-1-nitrobicyclo[3.3.1]nonan-9-one CAS No. 89950-45-8](/img/structure/B14378719.png)
2-Hydroxy-1-nitrobicyclo[3.3.1]nonan-9-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Hydroxy-1-nitrobicyclo[331]nonan-9-one is a chemical compound with a unique bicyclic structureThe compound’s structure consists of a bicyclo[3.3.1]nonane core with a hydroxyl group at position 2 and a nitro group at position 1, making it a versatile molecule for various chemical reactions and applications .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-1-nitrobicyclo[331]nonan-9-one typically involves multi-step organic reactions One common method is the nitration of bicyclo[33The reaction conditions often require the use of strong acids, such as nitric acid, and controlled temperatures to ensure the selective nitration and hydroxylation of the compound .
Industrial Production Methods
In an industrial setting, the production of 2-Hydroxy-1-nitrobicyclo[3.3.1]nonan-9-one may involve large-scale nitration and hydroxylation processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to isolate the desired product .
化学反応の分析
Types of Reactions
2-Hydroxy-1-nitrobicyclo[3.3.1]nonan-9-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the nitro group to an amino group, leading to the formation of new compounds.
Substitution: The hydroxyl and nitro groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various hydroxylated, aminated, and substituted derivatives of the original compound. These derivatives can have different chemical and physical properties, making them useful for various applications .
科学的研究の応用
2-Hydroxy-1-nitrobicyclo[3.3.1]nonan-9-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of 2-Hydroxy-1-nitrobicyclo[3.3.1]nonan-9-one involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates, which can interact with cellular components. The hydroxyl group can participate in hydrogen bonding and other interactions, influencing the compound’s biological activity. The exact molecular targets and pathways depend on the specific application and the derivatives used .
類似化合物との比較
Similar Compounds
Bicyclo[3.3.1]nonan-9-one: Lacks the hydroxyl and nitro groups, making it less reactive in certain chemical reactions.
3,7-Dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-one: Contains additional nitrogen atoms, leading to different chemical properties and reactivity.
9-Borabicyclo[3.3.1]nonane: Used as a hydroborating reagent with different chemical behavior compared to 2-Hydroxy-1-nitrobicyclo[3.3.1]nonan-9-one.
Uniqueness
This compound is unique due to the presence of both hydroxyl and nitro groups on the bicyclic core. This combination of functional groups allows for a wide range of chemical reactions and applications, making it a valuable compound in scientific research and industrial applications .
特性
CAS番号 |
89950-45-8 |
|---|---|
分子式 |
C9H13NO4 |
分子量 |
199.20 g/mol |
IUPAC名 |
2-hydroxy-1-nitrobicyclo[3.3.1]nonan-9-one |
InChI |
InChI=1S/C9H13NO4/c11-7-4-3-6-2-1-5-9(7,8(6)12)10(13)14/h6-7,11H,1-5H2 |
InChIキー |
VRNAMUPLNUEFOD-UHFFFAOYSA-N |
正規SMILES |
C1CC2CCC(C(C1)(C2=O)[N+](=O)[O-])O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


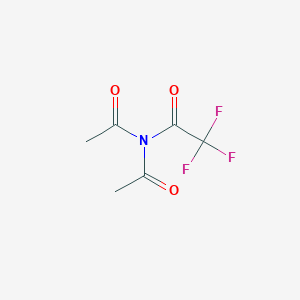
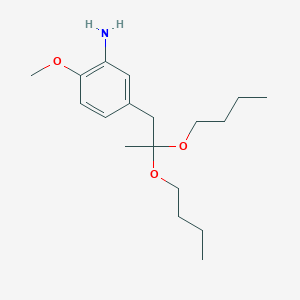
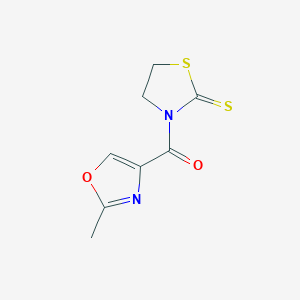
![6,6-Dimethoxy-3,3-dimethylbicyclo[3.2.0]heptan-2-one](/img/structure/B14378664.png)
![3-[2-(2-Nitrophenyl)hydrazinylidene]-6-oxocyclohexa-1,4-diene-1-carboxylic acid](/img/structure/B14378670.png)
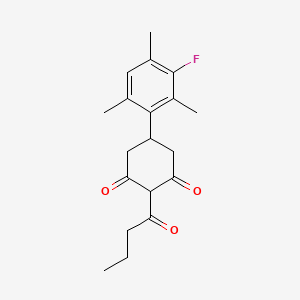
![3-[(2H-1,3-Benzodioxol-5-yl)methyl]pentane-2,4-dione](/img/structure/B14378675.png)
![1-(2-Ethyl-2,3-dihydro-4H-pyrido[3,2-b][1,4]oxazin-4-yl)ethan-1-one](/img/structure/B14378676.png)
![7-[5-(Pent-1-EN-1-YL)thiophen-2-YL]-7-(pyridin-3-YL)hept-6-enoic acid](/img/structure/B14378680.png)
![N-[Di(propan-2-yl)boranyl]-1,1,1-trimethyl-N-(trimethylsilyl)silanamine](/img/structure/B14378686.png)
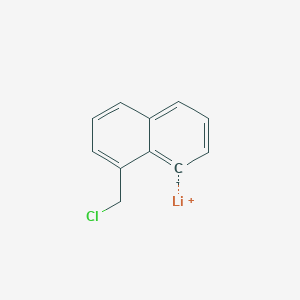
![N-Butyl-2-[2-(2,3-dichlorophenyl)hydrazinylidene]pyrrolidine-1-carboxamide](/img/structure/B14378689.png)
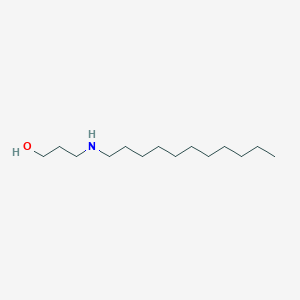
![1-{[(Methylsulfanyl)methoxy]methyl}-3-(trifluoromethyl)benzene](/img/structure/B14378710.png)
